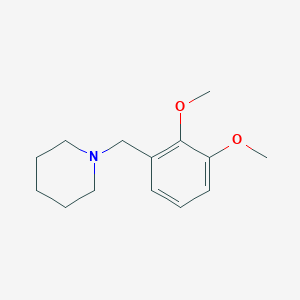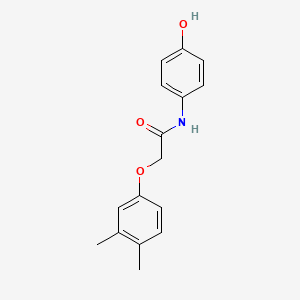
3-allyl-2-(methylthio)-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-allyl-2-(methylthio)-4(3H)-quinazolinone is a heterocyclic organic compound that belongs to the quinazolinone family. This compound has attracted the attention of researchers due to its unique chemical structure and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 3-allyl-2-(methylthio)-4(3H)-quinazolinone is not fully understood. However, it has been reported to interact with various cellular targets, including DNA, enzymes, and signaling pathways. In cancer cells, this compound has been shown to induce DNA damage and activate the p53 pathway, leading to apoptosis and cell cycle arrest. In addition, it has been reported to inhibit the activity of topoisomerases, which are involved in DNA replication and transcription. In inflammatory cells, this compound has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
3-allyl-2-(methylthio)-4(3H)-quinazolinone has been reported to exhibit various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and inhibit the activity of matrix metalloproteinases. In inflammatory cells, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. Furthermore, it has been reported to exhibit antibacterial and antifungal activities against various pathogens.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-allyl-2-(methylthio)-4(3H)-quinazolinone in lab experiments include its potential therapeutic applications, its unique chemical structure, and its availability for synthesis. However, the limitations of using this compound in lab experiments include its low solubility in water, its potential toxicity, and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 3-allyl-2-(methylthio)-4(3H)-quinazolinone. These include:
1. Further studies on the mechanism of action of this compound in cancer cells and inflammatory cells.
2. Development of new synthetic methods to improve the yield and purity of the product.
3. Evaluation of the potential of this compound as a lead compound for drug development.
4. Studies on the pharmacokinetics and pharmacodynamics of this compound in animal models.
5. Investigation of the potential of this compound as a therapeutic agent for other diseases, such as neurological disorders and cardiovascular diseases.
Conclusion:
In conclusion, 3-allyl-2-(methylthio)-4(3H)-quinazolinone is a heterocyclic organic compound that has potential therapeutic applications in various diseases. Its unique chemical structure and potential therapeutic activities have attracted the attention of researchers. Further studies are needed to fully understand its mechanism of action and evaluate its potential as a lead compound for drug development.
Synthesemethoden
The synthesis of 3-allyl-2-(methylthio)-4(3H)-quinazolinone involves the reaction of 2-aminobenzamide with allyl bromide and sodium hydride in the presence of dimethylformamide. The resulting intermediate is then reacted with methylthioacetic acid under basic conditions to form the final product. This method has been optimized to yield high purity and high yield of the product.
Wissenschaftliche Forschungsanwendungen
3-allyl-2-(methylthio)-4(3H)-quinazolinone has shown potential therapeutic applications in various diseases. It has been reported to exhibit anticancer, anti-inflammatory, and antimicrobial activities. In cancer research, this compound has been shown to inhibit the growth of various cancer cells by inducing apoptosis and cell cycle arrest. In addition, it has been reported to inhibit the activity of matrix metalloproteinases, which are involved in cancer invasion and metastasis. In inflammatory diseases, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. Furthermore, it has been reported to exhibit antibacterial and antifungal activities against various pathogens.
Eigenschaften
IUPAC Name |
2-methylsulfanyl-3-prop-2-enylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-3-8-14-11(15)9-6-4-5-7-10(9)13-12(14)16-2/h3-7H,1,8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYNULQMGJRNFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C(=O)N1CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5818413.png)
![ethyl 4-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5818414.png)
![4-{[(2-carboxyphenyl)thio]methyl}-2,5-dimethyl-3-furoic acid](/img/structure/B5818416.png)

![N'-[2-(4-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5818443.png)

![1-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-2-naphthol](/img/structure/B5818458.png)

![N'-[(3,4-dimethylbenzoyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5818467.png)
![N-{3-[(isobutylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5818475.png)

![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5818479.png)
![3-[(3,4-dimethylphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5818483.png)
![ethyl 1-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-4-piperidinecarboxylate](/img/structure/B5818494.png)